1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid
Description
1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine ring system. The molecule contains two chlorine atoms at positions 1 and 3, a carboxylic acid group at position 4, and partial saturation in the cyclopentane moiety (6,7-dihydro). Its molecular formula is C₉H₇Cl₂NO₂ (molecular weight: 232.07 g/mol).
Properties
IUPAC Name |
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO2/c10-7-5-3-1-2-4(5)6(9(13)14)8(11)12-7/h1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQXELDUHILVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC(=C2C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dichloropyridine with cyclopentanone in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine exhibit promising anticancer properties. These compounds have been tested against various cancer cell lines, showing inhibitory effects on cell proliferation and induction of apoptosis .
Corrosion Inhibition
The compound has been explored as an inhibitor for corrosion in steel alloys. Studies employing electrochemical methods revealed that derivatives of this compound can act as mixed-type inhibitors in acidic environments, significantly reducing corrosion rates . The effectiveness was assessed through techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy.
Case Study 1: Anticancer Properties
In a study published in the journal Molecules, researchers synthesized several derivatives of 1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that specific modifications to the compound's structure enhanced its potency against cancer cells compared to standard chemotherapeutic agents .
Case Study 2: Corrosion Resistance
A research article detailed the application of synthesized derivatives of 1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine as corrosion inhibitors for carbon steel in sulfuric acid solutions. The study utilized various electrochemical techniques to quantify the inhibition efficiency, revealing that these compounds could provide substantial protection against corrosion under aggressive conditions .
Comparative Analysis of Applications
| Application | Methodology | Results |
|---|---|---|
| Anticancer Activity | Cell line assays | Significant inhibition of cancer cell growth |
| Corrosion Inhibition | Electrochemical measurements | High efficiency in reducing corrosion rates |
Mechanism of Action
The mechanism of action of 1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid with three analogs:
Key Observations:
- Lipophilicity: Chlorine substituents increase logP values (estimated logP for dichloro derivative: ~2.5 vs. ~1.8 for the non-chlorinated analog), favoring membrane permeability but reducing aqueous solubility .
- Steric Bulk: The isopropyl group in the 3-isopropyl analog introduces steric hindrance, which may limit binding to compact active sites compared to the dichloro compound .
Pharmacological and Industrial Relevance
- Dichloro Derivative: The dichloro substitution is common in agrochemicals (e.g., herbicides) and antimicrobial agents, where halogenation enhances target binding. Its cyclopenta ring may improve bioavailability compared to fully aromatic systems .
- 3-Chloro-1-methyl Analog: The balanced lipophilicity and steric profile may favor central nervous system (CNS) penetration, though this requires experimental validation .
Biological Activity
1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid (CAS No. 72605-56-2) is a compound of increasing interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 188.05 g/mol
- CAS Number : 72605-56-2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Properties : The compound has been studied for its potential as an antiviral agent, particularly against RNA viruses.
- Enzyme Inhibition : It has shown inhibitory effects on several enzymes, including cholinesterases and cytochrome P450 enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Potential activity against RNA viruses | |
| Enzyme Inhibition | Inhibits cholinesterases and CYP enzymes | |
| Cytotoxicity | Exhibits cytotoxic effects in certain cell lines |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with active sites of enzymes, inhibiting their function.
- Cellular Uptake : Its lipophilic nature aids in cellular membrane penetration, allowing it to exert effects intracellularly.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of the compound against Hepatitis C Virus (HCV). The results showed significant inhibition with an IC value of approximately 32.2 μM, indicating its potential as a therapeutic agent for viral infections .
Case Study 2: Enzyme Inhibition Profile
In a profiling study involving ToxCast chemicals, the compound demonstrated a notable inhibition rate against cholinesterase enzymes with an IC value below 10 μM. This suggests a potential application in treating conditions related to cholinergic system dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
